2-{4-[(2,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)carbonyl]phenyl}-1H-isoindole-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{4-[(2,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)carbonyl]phenyl}-1H-isoindole-1,3(2H)-dione is a complex organic compound featuring a unique bicyclic structure. This compound is notable for its potential applications in various scientific fields, including medicinal chemistry and materials science. Its intricate molecular architecture makes it a subject of interest for synthetic chemists aiming to explore novel reaction pathways and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[(2,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)carbonyl]phenyl}-1H-isoindole-1,3(2H)-dione typically involves multiple steps:
Formation of the Bicyclic Core: The 2,3,3-trimethyl-6-azabicyclo[3.2.1]octane core can be synthesized through enantioselective methods, often starting from tropinone derivatives. This step requires precise control of stereochemistry to ensure the correct configuration of the bicyclic structure.
Attachment of the Phenyl Group: The phenyl group is introduced through a Friedel-Crafts acylation reaction, where the bicyclic core reacts with a phenyl acyl chloride in the presence of a Lewis acid catalyst.
Formation of the Isoindole Dione: The final step involves the cyclization of the intermediate product to form the isoindole dione ring. This can be achieved through a condensation reaction under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of automated purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the bicyclic core, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols. Substitution reactions can introduce various functional groups onto the phenyl ring, such as halogens or nitro groups.
Scientific Research Applications
Chemistry
In chemistry, this compound serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of novel reaction mechanisms and pathways.
Biology
Biologically, derivatives of this compound may exhibit interesting pharmacological properties, making them candidates for drug development. The bicyclic core is reminiscent of structures found in natural alkaloids, which are known for their biological activity .
Medicine
In medicine, this compound and its derivatives could be investigated for their potential therapeutic effects. The presence of the bicyclic core suggests possible interactions with biological receptors, which could lead to the development of new medications.
Industry
Industrially, this compound could be used in the production of advanced materials, such as polymers or coatings, due to its stable and rigid structure.
Mechanism of Action
The mechanism by which this compound exerts its effects is likely related to its ability to interact with specific molecular targets. The bicyclic core can fit into binding sites on proteins or enzymes, potentially inhibiting or modulating their activity. The phenyl and isoindole dione groups may also contribute to binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Tropane Alkaloids: Compounds like atropine and cocaine share a similar bicyclic core structure.
Isoindole Derivatives: Compounds such as phthalimide and thalidomide feature the isoindole dione ring.
Uniqueness
What sets 2-{4-[(2,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)carbonyl]phenyl}-1H-isoindole-1,3(2H)-dione apart is the combination of the bicyclic core with the isoindole dione ring. This unique structure provides a distinct set of chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C25H26N2O3 |
---|---|
Molecular Weight |
402.5 g/mol |
IUPAC Name |
2-[4-(2,3,3-trimethyl-6-azabicyclo[3.2.1]octane-6-carbonyl)phenyl]isoindole-1,3-dione |
InChI |
InChI=1S/C25H26N2O3/c1-15-17-12-19(13-25(15,2)3)26(14-17)22(28)16-8-10-18(11-9-16)27-23(29)20-6-4-5-7-21(20)24(27)30/h4-11,15,17,19H,12-14H2,1-3H3 |
InChI Key |
JBDYWCYCAGIOLC-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2CC(CC1(C)C)N(C2)C(=O)C3=CC=C(C=C3)N4C(=O)C5=CC=CC=C5C4=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.